molecular formula C16H21N3O3S B2535230 ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE CAS No. 1797605-41-4

({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE

Cat. No.: B2535230
CAS No.: 1797605-41-4
M. Wt: 335.42
InChI Key: ICFKDRNBRPAFKD-UHFFFAOYSA-N
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Description

The compound ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE: can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE: is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFKDRNBRPAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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